Glycidyldiethylamine

Vue d'ensemble

Description

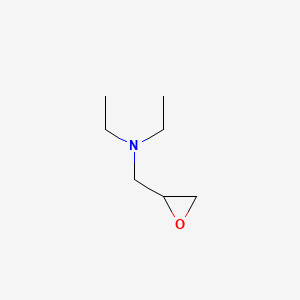

Glycidyldiethylamine is a synthetic organic compound . It contains a total of 24 bonds, including 9 non-H bonds, 4 rotatable bonds, 1 three-membered ring, 1 tertiary amine (aliphatic), 1 ether (aliphatic), and 1 Oxirane . It consists of 15 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .

Molecular Structure Analysis

The molecular structure of Glycidyldiethylamine includes 1 three-membered ring, 1 tertiary amine (aliphatic), 1 ether (aliphatic), and 1 Oxirane . Understanding the molecular structure is crucial as it can influence the physical and chemical properties of the compound .Applications De Recherche Scientifique

Genome-Linked Application for Metabolic Maps (GLAMM)

GLAMM is a web interface for visualizing metabolic networks and reconstructing them from annotated genome data. It offers a user-friendly platform integrated with comparative genomics tools, beneficial for exploring novel metabolic pathways and investigating transgenic pathways (Bates, Chivian, & Arkin, 2011).

Glycomics and Bioinformatics

Glycomics, the study of glycan molecules in organisms, faces challenges in predicting glycan structures from DNA sequences due to the complexity of glycan sequences. Bioinformatics tools developed for genomics/proteomics are being adapted to address these challenges, with a focus on algorithm development for rapid interpretation of mass spectra to identify glycan structures (Lieth, Bohne-Lang, Lohmann, & Frank, 2004).

Polymer Chemistry

Studies on curing glycidyl ethers with aromatic amines, including the effects of tertiary amines as accelerators, provide insights into the complex reactions and products involved in polymer chemistry. This research is significant for understanding the mechanisms and applications of polymer materials (Fryauf, Strehmel, & Fedtke, 1993).

Plant Stress Resistance

Research on glycine betaine (GB) and proline in plants highlights their role in osmotic adjustment and stress resistance. These studies offer a deeper understanding of how plants respond to environmental stresses and potential applications in improving crop resilience (Ashraf & Foolad, 2007).

Polymerization and Gene Carriers

RAFT copolymerization of glycidyl methacrylate and N,N-dimethylaminoethyl methacrylate has been studied for potential applications in gene delivery. The polymerization kinetics and the ability to modify the epoxy group post-polymerization are key areas of interest (Cao, Zhang, Pan, Cheng, & Zhu, 2012).

Glycomics and Translational Research

Translational glycobiology focuses on applying glycoscience to address human health issues. This research is crucial for understandinghow glycan structures relate to biological processes and for developing glycoscience-based techniques for clinical applications (Sackstein, 2016).

Degradation of Polysaccharide Hydrogels

Studies on controlling the degradation of oxidized dextran-based hydrogels independent of their mechanical properties have implications for designing materials with controlled degradation rates. This research is beneficial for applications in regenerative medicine and drug delivery systems (Nonsuwan, Matsugami, Hayashi, Hyon, & Matsumura, 2019).

Carbon Dioxide Capture and Utilization

Research on absorbents like 3-dimethylaminopropylamine (DMAPA) mixed with glycine (GLY) for carbon dioxide capture and utilization offers insights into sustainable methods for CO2 capture and conversion into useful compounds (Mohsin, Shariff, & Johari, 2019).

Glycoengineering in Healthcare

Metabolic glycoengineering (MGE) manipulates cellular metabolism to modify glycosylation, with applications in biotherapeutic protein production, disease diagnosis and treatment, and immunotherapy development (Agatemor, Buettner, Ariss, Muthiah, Saeui, & Yarema, 2019).

Safety And Hazards

While specific safety data for Glycidyldiethylamine was not found, it’s important to note that similar compounds can pose various risks. For instance, some glycidyl ethers may cause testicular atrophy and hemopoietic abnormalities in various species of laboratory animals . Safety data sheets provide crucial information about the hazards, protective measures, and safety precautions for handling and storing chemical substances .

Propriétés

IUPAC Name |

N-ethyl-N-(oxiran-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-3-8(4-2)5-7-6-9-7/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIDUCNDVPSWQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30902927 | |

| Record name | 1-Diethylamino-2,3-epoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30902927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycidyldiethylamine | |

CAS RN |

2917-91-1 | |

| Record name | N,N-Diethyl-2-oxiranemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2917-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylamine, 2,3-epoxy-N,N-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002917911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycidyldiethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycidyldiethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycidyldiethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Diethylamino-2,3-epoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30902927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

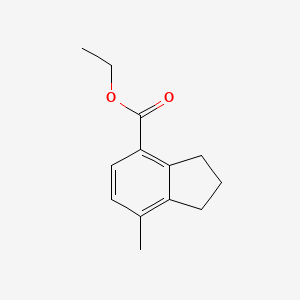

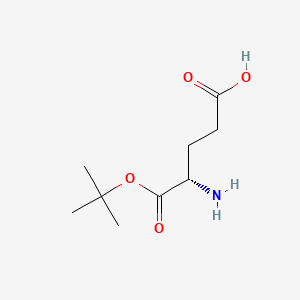

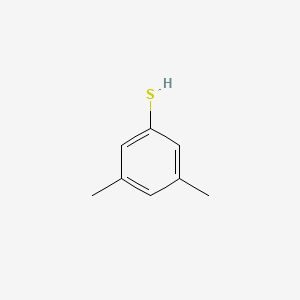

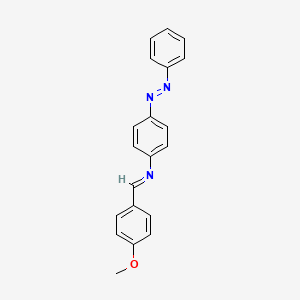

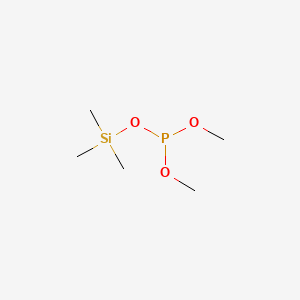

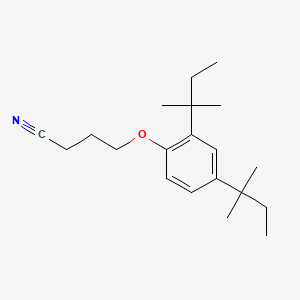

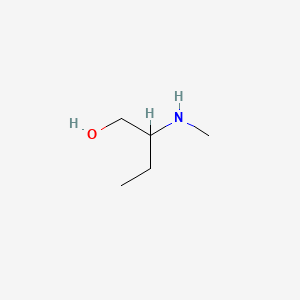

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[amino(imino)methyl]piperazine-1-carboxylate sulfate](/img/structure/B1346993.png)